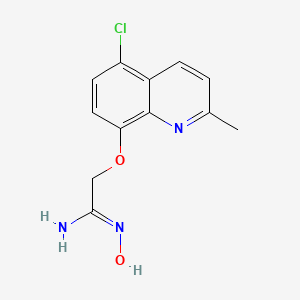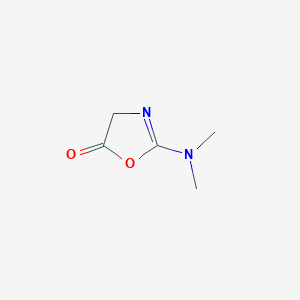
2-(Dimethylamino)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. These compounds are known for their diverse reactivity and have been widely studied for their applications in organic synthesis and medicinal chemistry. The structure of this compound consists of an oxazolone ring with a dimethylamino group at the 2-position, which imparts unique chemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with an α-halo acid derivative, followed by cyclization to form the oxazolone ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones, amino alcohols, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)oxazol-5(4H)-one has found applications in several fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and amino acids.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which influence the binding affinity and specificity of the compound. Additionally, the oxazolone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparación Con Compuestos Similares
2-(Dimethylamino)oxazol-5(4H)-one can be compared with other oxazolone derivatives, such as:
2-Aminooxazol-5(4H)-one: Lacks the dimethylamino group, resulting in different reactivity and applications.
2-Methylaminooxazol-5(4H)-one: Contains a methylamino group instead of a dimethylamino group, leading to variations in chemical behavior.
2-Phenylaminooxazol-5(4H)-one: The presence of a phenyl group imparts different steric and electronic properties.
Propiedades
Fórmula molecular |
C5H8N2O2 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
2-(dimethylamino)-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C5H8N2O2/c1-7(2)5-6-3-4(8)9-5/h3H2,1-2H3 |
Clave InChI |
GYLRZQMFKVXULT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


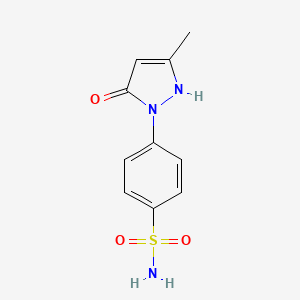
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)

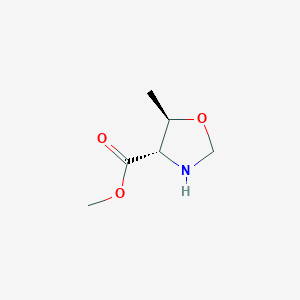
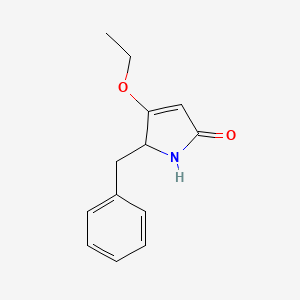
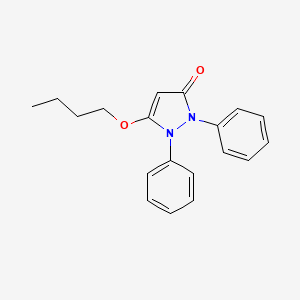
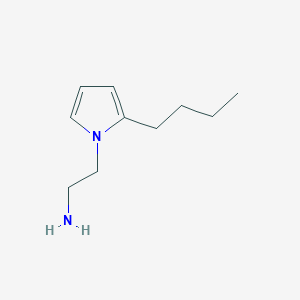
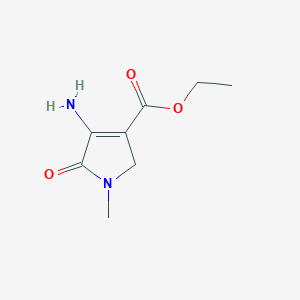
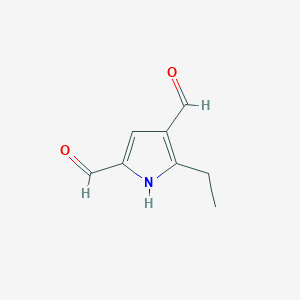
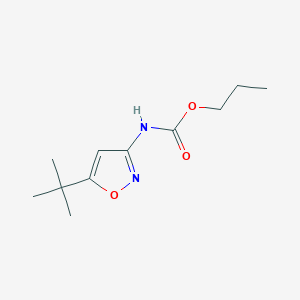
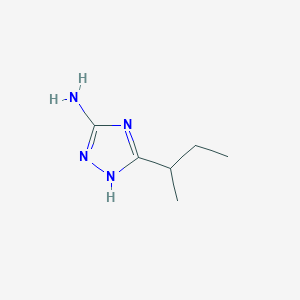
![(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine](/img/structure/B15208617.png)
![1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)
